环己胺钠

描述

环己胺磺酸钠是一种无热量的非糖类甜味剂,其甜度约为蔗糖(食糖)的 30 到 50 倍。 它是环己胺磺酸的钠盐,通常与其他人工甜味剂(如糖精)结合使用,以掩盖异味 。 环己胺磺酸钠于 1937 年被发现,由于其在高温下的稳定性和与其他甜味剂相比的成本效益,已广泛应用于各种食品和饮料产品中 .

科学研究应用

环己胺磺酸钠在科学研究中具有广泛的应用,包括:

作用机制

环己胺磺酸钠通过与舌头上的味觉受体相互作用而发挥其甜味作用,特别是 T1R2 和 T1R3 受体,它们负责检测甜味 。 摄入后,环己胺磺酸钠在一定程度上会被肠道细菌代谢,生成环己胺 。 被吸收的环己胺磺酸钠通过肾脏以原形排出 .

类似化合物:

环己胺磺酸钠的独特性: 环己胺磺酸钠的独特之处在于其适度的甜度、成本效益以及在高温下的稳定性,使其适合用于烹饪和烘焙 。 与阿斯巴甜不同,它不会在高温下分解,并且比三氯蔗糖更便宜 .

生化分析

Biochemical Properties

Sodium cyclamate interacts with taste receptors on the tongue to produce a sweet sensation . The exact biochemical mechanism of this interaction is not fully understood. It is known that sodium cyclamate’s sweetness is perceived when it binds to the sweet taste receptors, triggering a cascade of reactions that lead to the perception of sweetness.

Cellular Effects

Sodium cyclamate is known to be stable under heat and light, making it suitable for use in various food and beverage applications . Some studies have suggested that sodium cyclamate may have potential toxic effects on cells. For instance, a study found that sodium cyclamate could induce liver injury in mice

Molecular Mechanism

The molecular mechanism of sodium cyclamate largely involves its conversion into cyclohexylamine, a metabolite produced by microbial fermentation of unabsorbed cyclamate in the lower gut . This conversion is believed to be responsible for the potential toxic effects of sodium cyclamate.

Temporal Effects in Laboratory Settings

In laboratory settings, sodium cyclamate has been observed to exhibit stability over time . Under certain conditions, it can undergo thermal degradation or polymorphic transformation, which may limit its use in food preparations involving heating processes .

Dosage Effects in Animal Models

The effects of sodium cyclamate can vary with different dosages in animal models. A study found that sodium cyclamate could induce liver injury in mice at a dosage of 6000 mg/kg/day for 5 days . The study concluded that there was no clear evidence of a toxic effect of sodium cyclamate at this dosage.

Metabolic Pathways

Sodium cyclamate is metabolized in the body into cyclohexylamine, a process that involves microbial fermentation of unabsorbed cyclamate in the lower gut

Transport and Distribution

Given its solubility in water , it can be inferred that sodium cyclamate may be transported and distributed in the body through the bloodstream.

准备方法

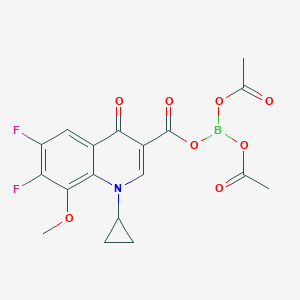

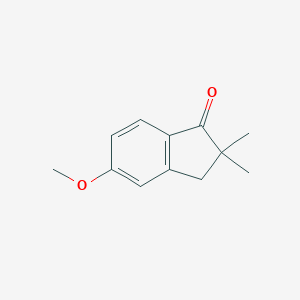

合成路线和反应条件: 环己胺磺酸钠是通过用氨基磺酸或三氧化硫对环己胺进行磺化反应合成环己胺磺酸,然后用氢氧化钠中和而制得 。反应条件通常包括受控温度和使用溶剂以促进反应。

工业生产方法: 在工业生产中,环己胺磺酸钠是通过将环己胺与氨基磺酸或三氧化硫混合,然后用氢氧化钠中和来制备的。 然后,将混合物冷却、过滤、干燥、造粒和微粉化,以生产最终产品 .

化学反应分析

反应类型: 环己胺磺酸钠会发生各种化学反应,包括:

氧化: 环己胺磺酸钠可以被氧化生成环己胺,一种具有潜在慢性毒性的化合物.

还原: 环己胺磺酸钠的还原反应并不常见,但可能在特定条件下发生。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

取代: 强酸(如盐酸或硫酸)通常用于取代反应。

主要产物:

氧化: 环己胺是环己胺磺酸钠氧化反应的主要产物.

相似化合物的比较

Sucralose: A non-caloric sweetener that is about 600 times sweeter than sucrose and is highly stable under heat.

Uniqueness of Sodium Cyclamate: Sodium cyclamate is unique due to its moderate sweetness, cost-effectiveness, and stability under heat, making it suitable for use in cooking and baking . Unlike aspartame, it does not break down at high temperatures, and it is less expensive than sucralose .

属性

CAS 编号 |

139-05-9 |

|---|---|

分子式 |

C6H13NNaO3S |

分子量 |

202.23 g/mol |

IUPAC 名称 |

sodium;N-cyclohexylsulfamate |

InChI |

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10); |

InChI 键 |

HBYFMXJSJSZZBM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |

手性 SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1CCC(CC1)NS(=O)(=O)O.[Na] |

熔点 |

509 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

139-05-9 |

物理描述 |

Sodium cyclamate appears as odorless or almost odorless white crystals or crystalline powder. Intensely sweet taste, even in dilute solution. pH (10% solution in water): 5.5-7.5. Used as a non-nutritive sweetener. White solid; [Hawley] White powder; [MSDSonline] |

Pictograms |

Irritant |

相关CAS编号 |

22458-67-9 |

溶解度 |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

同义词 |

Calcium Cyclamate Cyclamate Cyclamate Calcium (2:1) Salt Cyclamate, Calcium Cyclamate, Calcium (2:1) Salt, Dihydrate Cyclamate, Potassium Cyclamate, Sodium Cyclamate, Sodium Salt Cyclamates Cyclamic Acid Potassium Cyclamate Sodium Cyclamate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)